Cas no 82-32-6 (1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-)

82-32-6 structure
Product name:1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-
1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo- Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-
- 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonic acid
- 8-amino-5-bromo-9,10-dioxoanthracene-1,7-disulfonic acid
- 1,7-Anthracenedisulfonicacid,8-amino-5-bromo-9,10-dihydro-9,10-dioxo
- 4-AMINO-1-BROMO-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-3,5-DISULFONIC ACID
- 8-amino-5-bromo-9,10-dioxo-9,10-dihydroanthracene-1,7-disulfonic acid
- EINECS 201-410-4
- DTXSID30231507
- 82-32-6
- NS00038187
-
- Inchi: InChI=1S/C14H8BrNO8S2/c15-6-4-8(26(22,23)24)12(16)11-10(6)13(17)5-2-1-3-7(25(19,20)21)9(5)14(11)18/h1-4H,16H2,(H,19,20,21)(H,22,23,24)
- InChI Key: DAQSXJRFPGVRFV-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C(=CC(=C3C2=O)Br)S(=O)(=O)O)N
Computed Properties
- Exact Mass: 460.88700
- Monoisotopic Mass: 460.887
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 830
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 186A^2
- XLogP3: 0.9
Experimental Properties
- Density: 2.072
- Refractive Index: 1.75
- PSA: 185.66000
- LogP: 4.04290
1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo- Related Literature
-
Neethu Thomas,Pamula Sreekeerthi,Parasuraman Swaminathan Phys. Chem. Chem. Phys. 2022 24 25025
-
2. Conformational analysis. Part 25. The evaluation of molecular geometries by the lanthanide induced shift (LIS) techniqueRaymond J. Abraham,Simone Angiolini,Mark Edgar,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1995 1973
-
3. A 2H n.m.r. study of the steroidal dienone–phenol rearrangementAntony G. Avent,James R. Hanson,Ling Yang-Zhi,Ian H. Sadler J. Chem. Soc. Perkin Trans. 1 1985 2129
-
Jo?l Vacus,Pascal Doppelt,Jacques Simon,Georges Memetzidis J. Mater. Chem. 1992 2 1065
-
5. Structural difference due to intramolecular stacking interactions in dinuclear rhodium(III) complexes [{Rh(η5-C5Me5)(L)}2] n+ containing pyrimidine-2-thionate and related ligandsKazuaki Yamanari,Ito Fukuda,Shiori Yamamoto,Yoshihiko Kushi,Akira Fuyuhiro,Naoko Kubota,Tsuyoshi Fukuo,Ryuichi Arakawa n+ containing pyrimidine-2-thionate and related ligands. Kazuaki Yamanari Ito Fukuda Shiori Yamamoto Yoshihiko Kushi Akira Fuyuhiro Naoko Kubota Tsuyoshi Fukuo Ryuichi Arakawa J. Chem. Soc. Dalton Trans. 2000 2131
82-32-6 (1,7-Anthracenedisulfonicacid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-) Related Products
- 2228508-25-4(4-(1-amino-2,2-dimethylcyclopropyl)-2-ethoxyphenol)
- 2228940-39-2(O-{1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine)
- 1177310-33-6(2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride)
- 38693-11-7(2-chloro-1-(5-chloro-1H-indol-3-yl)ethan-1-one)
- 1594575-68-4(CID 77390230)
- 2172439-05-1(3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)pentanoic acid)
- 1804713-52-7(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylate)
- 81576-55-8(Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, methyl ester, (αS)-)
- 13821-57-3(2-4-(Carboxymethylsulfanyl)butylsulfanylacetic Acid)
- 89951-56-4(5-Amino-2-chlorobenzyl alcohol)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
